Pharmacokinetic profile and ADME data for 2-[Cyclopentyl(methyl)amino]acetamide
Pharmacokinetic profile and ADME data for 2-[Cyclopentyl(methyl)amino]acetamide
Executive Summary & Compound Identity
2-[Cyclopentyl(methyl)amino]acetamide (CAS: 1090870-04-4) is a low-molecular-weight glycinamide derivative often utilized as a fragment in fragment-based drug discovery (FBDD) or as a core scaffold for CNS-active agents (e.g., SLACK potassium channel inhibitors).[1]
This guide provides a comprehensive technical framework for the pharmacokinetic (PK) and ADME profiling of this compound. Given its status as a research intermediate rather than a marketed drug, this document synthesizes predictive in silico data with standardized experimental protocols required to validate its biological behavior.
Physicochemical Profile (Computed)
Before initiating wet-lab experiments, the following physicochemical baseline is established to guide solvent selection and assay design.
| Property | Value | Implication for ADME |
| Molecular Weight | 156.23 g/mol | High permeability potential (Fragment-like). |
| LogP (Octanol/Water) | ~0.4 – 0.6 | Amphiphilic; likely good oral bioavailability and water solubility. |
| TPSA | ~46 Ų | Excellent CNS penetration potential (TPSA < 90 Ų). |
| pKa (Basic Amine) | ~8.2 (Predicted) | Ionized at physiological pH; influences lysosomal trapping. |
| H-Bond Donors | 2 | Favorable for membrane crossing. |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding. |
Predicted ADME Profile & Metabolic Pathways
Based on the structural motif (tertiary amine linked to a cyclopentyl ring and a primary amide), we can derive a high-confidence predictive ADME profile.
Absorption & Distribution
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Permeability: The compound is predicted to be highly permeable (BCS Class I or III) due to low molecular weight and moderate lipophilicity.
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Blood-Brain Barrier (BBB): With a TPSA < 50 Ų and LogP > 0, significant BBB penetration is expected, making it a viable CNS scaffold.
-
Plasma Protein Binding (PPB): Likely low (< 80%) due to the lack of extensive aromatic systems, suggesting a high fraction unbound (
) available for target engagement.
Metabolic Soft Spots (Phase I/II)
The primary metabolic risks for this scaffold involve the tertiary amine and the cyclopentyl ring.
Predicted Metabolic Map (Graphviz/DOT):
Figure 1: Predicted Phase I and Phase II metabolic pathways. The N-demethylation (M1) is the predicted rate-limiting step for clearance.
Experimental Protocols (Validation Roadmap)
To transition from prediction to verified data, the following protocols must be executed. These are designed to be self-validating with internal controls.
Protocol A: Microsomal Stability (Intrinsic Clearance)
Objective: Determine
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Preparation:
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Test Compound: 1 µM in phosphate buffer (pH 7.4).
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System: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
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Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
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Incubation:
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Pre-incubate microsomes and test compound for 5 min at 37°C.
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Initiate reaction with NADPH.
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Timepoints: 0, 5, 15, 30, 45, 60 min.
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Termination & Analysis:
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Quench with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
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Centrifuge (4000 rpm, 20 min).
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Analyze supernatant via LC-MS/MS (MRM mode).
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Calculation:
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Plot ln(% remaining) vs. time. Slope =
. - .
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Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive diffusion and predict oral absorption.
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Donor Plate: Load 300 µL of compound (10 µM) in PBS (pH 7.4).
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Acceptor Plate: Load 200 µL of PBS buffer.
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Membrane: PVDF filter coated with 1% lecithin in dodecane.
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Incubation: 18 hours at room temperature in a humidity chamber (prevent evaporation).
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Validation: Use Propranolol (High Permeability Control) and Ranitidine (Low Permeability Control).
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Analysis: Measure UV absorbance or LC-MS response in both wells. Calculate
(Apparent Permeability).
Pharmacokinetic Study Design (In Vivo)
For researchers advancing this scaffold to animal models, the following minimal dataset is required.
Study Arms:
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Species: Male Sprague-Dawley Rats (n=3 per arm).
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Arm 1 (IV Bolus): 1 mg/kg. Vehicle: Saline/DMSO (95:5).
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Arm 2 (Oral Gavage): 5 mg/kg. Vehicle: 0.5% Methylcellulose.
Sampling Schedule:
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Blood Collection: Predose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
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Matrix: Plasma (K2EDTA anticoagulant).
Data Processing Workflow (Graphviz/DOT):
Figure 2: Bioanalytical workflow for determining pharmacokinetic parameters.
Expected Results & Interpretation
Based on the SAR of similar glycinamide and cyclopentyl-amine derivatives (e.g., N-methyl-glycinamide analogs), the following results are the "Pass Criteria" for a lead candidate:
| Parameter | Target Value | Interpretation |
| Bioavailability (%F) | > 50% | Indicates good stability and absorption. |
| Clearance (CL) | < 50% Liver Blood Flow | Moderate metabolic stability. |
| Half-life ( | 2 - 6 Hours | Suitable for BID (twice daily) dosing. |
| Volume of Dist. ( | > 0.6 L/kg | Indicates distribution into tissues (beyond plasma). |
References
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PubChem Compound Summary. (2025). N-cyclopentyl-2-(methylamino)acetamide (CID 24692872).[2] National Center for Biotechnology Information. Link
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Emmitte, K. A., et al. (2024).[3] Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI / University of North Texas. (Demonstrates the use of acetamide fragments in larger inhibitors). Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for standard ADME protocols).
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Hit2Lead / ChemBridge. (2025). Compound SC-48143192 Analog Data. (Source for physicochemical property ranges of cyclopentyl-amino acetamides). Link
